

Spectroscopic Identification of 3-(2-Methoxyphenyl)propanoic acid: A Comparative Guide

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Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)propanoic acid

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The unambiguous structural confirmation of chemical compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate molecular structures. This guide offers a comparative analysis of spectroscopic data to definitively identify **3-(2-Methoxyphenyl)propanoic acid** and distinguish it from its structural isomers, 3-(3-Methoxyphenyl)propanoic acid and 3-(4-Methoxyphenyl)propanoic acid.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of the three isomers, providing a basis for their differentiation.

Table 1: Infrared (IR) Spectroscopy Data

Feature	3-(2-Methoxyphenyl)propanoic acid	3-(3-Methoxyphenyl)propanoic acid[1]	3-(4-Methoxyphenyl)propanoic acid[2]
O-H Stretch (Carboxylic Acid)	Broad, ~2500-3300 cm^{-1}	Broad, ~2500-3300 cm^{-1}	Broad, ~2500-3300 cm^{-1}
C-H Stretch (Aromatic)	~3000-3100 cm^{-1}	~3000-3100 cm^{-1}	~3000-3100 cm^{-1}
C-H Stretch (Aliphatic)	~2850-2950 cm^{-1}	~2850-2950 cm^{-1}	~2850-2950 cm^{-1}
C=O Stretch (Carboxylic Acid)	~1700 cm^{-1}	~1700 cm^{-1}	~1700 cm^{-1}
C=C Stretch (Aromatic)	~1450-1600 cm^{-1}	~1450-1600 cm^{-1}	~1450-1600 cm^{-1}
C-O Stretch (Aryl Ether)	~1240 cm^{-1}	~1260 cm^{-1}	~1250 cm^{-1}
Aromatic Bending (Ortho)	~750 cm^{-1} (strong)	-	-
Aromatic Bending (Meta)	-	~780 cm^{-1} & ~690 cm^{-1}	-
Aromatic Bending (Para)	-	-	~830 cm^{-1} (strong)

The most telling feature in IR spectroscopy is the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm^{-1}), which is highly indicative of the aromatic substitution pattern.

Table 2: ^1H NMR Spectroscopy Data (Chemical Shift δ in ppm)

Proton Environment	3-(2-Methoxyphenyl)propanoic acid	3-(3-Methoxyphenyl)propanoic acid[3]	3-(4-Methoxyphenyl)propanoic acid[4]
-COOH	~11-12 (s, 1H)	~11.93 (s, 1H)	~11.0 (br s, 1H)
Aromatic Hs	~7.2 (m, 2H), ~6.9 (m, 2H)	~7.27 (t, 1H), ~6.88 (m, 2H), ~6.83 (d, 1H)	~7.12 (d, 2H), ~6.83 (d, 2H)
-OCH ₃	~3.8 (s, 3H)	~3.79 (s, 3H)	~3.77 (s, 3H)
-CH ₂ -Ar	~2.9 (t, 2H)	~2.99 (t, 2H)	~2.89 (t, 2H)
-CH ₂ -COOH	~2.6 (t, 2H)	~2.73 (t, 2H)	~2.64 (t, 2H)

The splitting pattern of the aromatic protons is the key differentiator. The para-substituted isomer shows a characteristic pair of doublets, while the ortho and meta isomers display more complex multiplets.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

Carbon Environment	3-(2-Methoxyphenyl)propanoic acid[5]	3-(3-Methoxyphenyl)propanoic acid[3]	3-(4-Methoxyphenyl)propanoic acid[6]
-COOH	~179	179.2	~179
Ar-C-OCH ₃	~157	159.9	~158
Ar-C-CH ₂	~128	142.0	~132
Aromatic Cs	~130, ~127, ~120, ~110	129.6, 120.7, 114.2, 111.6	~129, ~114
-OCH ₃	~55	54.9	~55
-CH ₂ -Ar	~25	35.5	~36
-CH ₂ -COOH	~35	30.6	~30

Significant differences are observed in the chemical shifts of the aromatic carbons directly attached to the propanoic acid chain and the aliphatic carbons, arising from the varied electronic environments in the isomers.

Table 4: Mass Spectrometry (MS) Data

Feature	3-(2-Methoxyphenyl)propanoic acid[7]	3-(3-Methoxyphenyl)propanoic acid	3-(4-Methoxyphenyl)propanoic acid[8]
Molecular Ion (M^+)	m/z 180	m/z 180	m/z 180
Base Peak	m/z 121	m/z 121	m/z 121
Key Fragments	m/z 135, 91, 77	m/z 135, 91, 77	m/z 122, 77

While all isomers show the same molecular ion peak at m/z 180, corresponding to the molecular weight ($C_{10}H_{12}O_3$), and a common base peak at m/z 121 (resulting from a McLafferty rearrangement and loss of a carboxyl group), subtle differences in the relative intensities of other fragment ions may be observed. However, MS alone is less definitive for distinguishing these positional isomers compared to NMR and IR.

Workflow for Spectroscopic Identification

The logical flow for confirming the identity of a chemical substance using multiple spectroscopic techniques is outlined below.

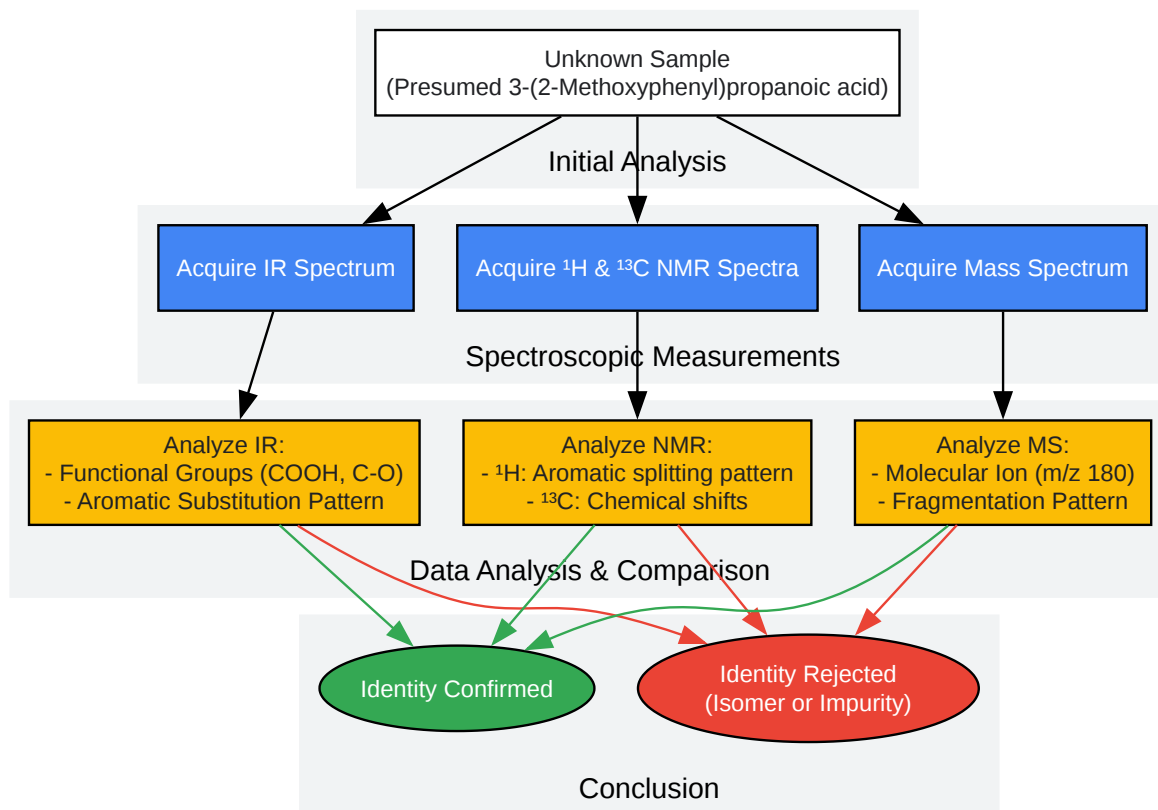


Figure 1. Spectroscopic Identification Workflow

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Caption: Figure 1. Spectroscopic Identification Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

This protocol is for acquiring an IR spectrum of a solid sample using the thin solid film method.

[9]

- Sample Preparation:

- Place approximately 10-20 mg of the solid **3-(2-Methoxyphenyl)propanoic acid** into a small vial or test tube.
- Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.
- Place a single, clean salt plate (NaCl or KBr) on a clean surface.
- Using a pipette, transfer one or two drops of the solution onto the center of the salt plate.
- Allow the solvent to fully evaporate, which will leave a thin, solid film of the compound on the plate.^[9] If the film is too thin (resulting in weak peaks), add another drop of the solution and let it evaporate. If the peaks are too intense, clean the plate and use a more dilute solution.
- Data Acquisition:
 - Ensure the sample compartment of the FT-IR spectrometer is empty.
 - Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water.
 - Place the salt plate with the solid film into the sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.^{[10][11]}

- Sample Preparation:
 - Weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. The solvent peak will be used for spectral referencing.

- Cap the NMR tube and gently agitate it until the sample is fully dissolved.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity and resolution.
 - Tune the probe for the appropriate nucleus (^1H or ^{13}C).
 - For ^1H NMR, set the appropriate spectral width, acquisition time, and number of scans. A standard experiment is typically completed in a few minutes.
 - For ^{13}C NMR, a larger number of scans and a relaxation delay are typically required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.[\[12\]](#)
 - Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl_3 in ^1H NMR; 77.16 ppm for CDCl_3 in ^{13}C NMR).

Mass Spectrometry (MS)

This protocol describes a general procedure for obtaining an electron ionization (EI) mass spectrum.[\[13\]](#)[\[14\]](#)

- Sample Preparation:
 - Prepare a dilute solution of the sample. Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).[\[15\]](#)
 - Further dilute this stock solution as needed to reach a final concentration in the low $\mu\text{g/mL}$ range.[\[15\]](#) High concentrations can contaminate the instrument.
 - If necessary, filter the solution to remove any particulate matter.

- Data Acquisition:
 - Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a heated direct insertion probe or a gas chromatograph (GC) inlet.[13]
 - The sample is vaporized in a high-vacuum source chamber.
 - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[14]
 - The resulting positively charged ions are accelerated by an electric field.
 - The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).
 - The detector measures the abundance of ions at each m/z value, generating the mass spectrum.

By systematically applying these spectroscopic techniques and comparing the resulting data against the reference values provided, researchers can confidently confirm the identity and purity of **3-(2-Methoxyphenyl)propanoic acid**.

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